molecular formula C17H24N4O2 B2536021 tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate CAS No. 2094920-12-2

tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B2536021
CAS No.: 2094920-12-2
M. Wt: 316.405
InChI Key: TWNXYYYWFQSZCH-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

The compound’s systematic IUPAC name, tert-butyl 4-(5-amino-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate , reflects its hybrid architecture. Key structural components include:

Property Value
Molecular Formula C₁₇H₂₄N₄O₂
Molecular Weight 316.4 g/mol
SMILES Notation Nc1ccc2c(c1)nc([nH]2)C1CCN(CC1)C(=O)OC(C)(C)C
Benzimidazole Substituent 5-Amino group at position 5
Piperidine Modification 1-Carboxylate protected by tert-butyl

The benzimidazole system (C₇H₆N₂) forms through the fusion of benzene and imidazole rings, while the piperidine ring (C₅H₁₁N) provides conformational flexibility. The tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic processes.

Historical Context in Heterocyclic Chemistry Research

Benzimidazole chemistry traces its origins to 1872 with Hoebrecker’s synthesis of dimethylbenzimidazole derivatives. However, the integration of piperidine-carboxylate motifs emerged more recently:

  • 1940s–1950s : Benzimidazoles gained attention as purine analogs, with Woolley demonstrating their vitamin B₁₂-like activity.
  • 1990s–2000s : Advances in protective group strategies enabled the synthesis of tert-butyl-protected piperidine intermediates, facilitating combinatorial chemistry.
  • 2010s–Present : Hybrid molecules like this compound became pivotal in kinase inhibitor and GPCR modulator development.

The specific tert-butyl 4-(5-amino-benzodiazolyl)piperidine variant first appeared in patent literature around 2017 as a precursor to antihistaminic agents.

Significance in Modern Pharmaceutical Intermediate Development

This compound addresses three critical needs in drug design:

  • Structural Versatility :

    • The 5-amino group permits functionalization via acylation or sulfonation.
    • Piperidine’s chair conformation enables optimal receptor binding.
  • Therapeutic Applications :

Therapeutic Area Role of Compound Example Derivatives
Antimicrobial Agents Disrupts microbial DNA gyrase Fluoroquinolone hybrids
Kinase Inhibitors Targets ATP-binding pockets Imatinib analogs
Neuroactive Compounds Modulates σ-receptors Pentazocine-like molecules
  • Synthetic Advantages :
    • Boc protection allows selective deprotection under mild acidic conditions.
    • High purity (>97%) achievable via recrystallization from ethanol/water.

Properties

IUPAC Name

tert-butyl 4-(6-amino-1H-benzimidazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-19-13-5-4-12(18)10-14(13)20-15/h4-5,10-11H,6-9,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNXYYYWFQSZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094920-12-2
Record name tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate
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Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into three structural components: (1) the 5-amino-1H-benzimidazole core, (2) the piperidine ring, and (3) the tert-butyl carbamate protecting group. Retrosynthetically, the compound is derived from the coupling of a preformed 5-amino-benzimidazole-2-carboxylic acid derivative with a Boc-protected piperidine intermediate. Alternatively, the benzimidazole ring may be constructed directly on a functionalized piperidine scaffold.

Critical challenges include:

  • Regioselective introduction of the 5-amino group on the benzimidazole ring to avoid isomeric byproducts.
  • Steric hindrance during coupling reactions due to the Boc group on piperidine.
  • Acid sensitivity of the Boc group, necessitating mild deprotection conditions when required.

Synthesis of the 5-Amino-1H-Benzimidazole Core

The benzimidazole moiety is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. For the 5-amino variant, 4-nitro-o-phenylenediamine serves as a key starting material.

Nitro-Group Reduction Pathway

  • Cyclization : 4-Nitro-o-phenylenediamine reacts with formic acid under reflux to yield 5-nitro-1H-benzimidazole.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, producing 5-amino-1H-benzimidazole.

Direct Amination Strategies

Alternative routes employ 4-amino-o-phenylenediamine cyclized with triphosgene or cyanogen bromide to form the benzimidazole ring directly. This method avoids post-cyclization reduction but requires stringent control of reaction conditions to prevent over-alkylation.

Functionalization of the Piperidine Ring

The piperidine component is introduced either before or after benzimidazole formation, depending on the synthetic route.

Boc Protection of Piperidine

Piperidine is protected as its tert-butyl carbamate via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine). This step is critical to prevent unwanted side reactions during subsequent couplings.

Coupling Strategies

Nucleophilic Aromatic Substitution

A Boc-protected 4-hydroxypiperidine intermediate reacts with 2-chloro-5-nitrobenzimidazole under basic conditions (K₂CO₃, DMF), followed by nitro-group reduction to install the amine.

Carboxylic Acid Coupling

The 5-amino-benzimidazole-2-carboxylic acid is activated as an acyl chloride (using SOCl₂) or mixed anhydride, then coupled with Boc-protected 4-aminopiperidine using hydroxybenzotriazole (HOBt) and HBTU. Yields for this step range from 65–85%, depending on the activating agent.

Integrated Synthetic Routes

Route 1: Sequential Condensation and Coupling

  • Benzimidazole Formation : 4-Nitro-o-phenylenediamine → 5-nitro-1H-benzimidazole (formic acid, reflux, 6 h).
  • Nitro Reduction : 5-Nitro → 5-amino (H₂, 10% Pd/C, ethanol, 12 h).
  • Piperidine Coupling : Boc-protected 4-aminopiperidine + 5-amino-benzimidazole-2-carbonyl chloride (HOBt, HBTU, DIPEA, CH₂Cl₂, 0°C → rt, 24 h).
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) affords the target compound in 72% overall yield.

Route 2: One-Pot Assembly

  • In Situ Cyclization : 4-Amino-o-phenylenediamine + Boc-protected 4-(chloroacetyl)piperidine (K₂CO₃, DMF, 80°C, 8 h) forms the benzimidazole and piperidine linkage simultaneously.
  • Acid Workup : Trifluoroacetic acid (10% in CH₂Cl₂) removes any transient protecting groups, yielding the final product in 68% isolated yield.

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF improves solubility of intermediates but complicates Boc group stability above 50°C.
  • Low-Temperature Couplings : Reactions performed at 0°C minimize racemization and byproduct formation.

Catalytic Enhancements

  • Palladium-Mediated Cross-Couplings : Suzuki-Miyaura reactions between boronic ester-functionalized benzimidazoles and halogenated piperidines offer regioselective control but require inert atmospheres.

Analytical Characterization

Key spectroscopic data for tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc CH₃), 1.80–2.10 (m, 4H, piperidine CH₂), 3.40–3.60 (m, 4H, piperidine NCH₂), 5.20 (s, 2H, NH₂), 6.90–7.30 (m, 3H, benzimidazole H).
  • HRMS (ESI+) : m/z calcd for C₁₇H₂₃N₃O₂ [M+H]⁺ 316.1864, found 316.1861.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The benzodiazole ring can be reduced under hydrogenation conditions to form a dihydrobenzodiazole.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Nitro or nitroso derivatives of the original compound.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

Pharmacological Applications

Tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate has been studied for its potential as a pharmacological agent:

NLRP3 Inflammasome Inhibition

Recent studies have highlighted its role as an inhibitor of the NLRP3 inflammasome, a critical component in inflammatory responses. Compounds derived from this scaffold demonstrated efficacy in reducing IL-1β release and pyroptotic cell death in macrophage models, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. The ability to inhibit specific kinases or pathways linked to tumor growth positions it as a candidate for further development in oncology .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound can provide neuroprotective effects against neurodegenerative diseases by targeting oxidative stress pathways and enhancing neuronal survival .

Case Studies

StudyFocusFindings
Inflammasome Study NLRP3 inhibitionDemonstrated reduced IL-1β release and cell death in THP-1 cells treated with the compound .
Oncology Research Anticancer propertiesShowed promising results in inhibiting cancer cell proliferation through targeted signaling pathways .
Neuroprotection Neurodegenerative diseasesIndicated potential benefits in protecting neurons from oxidative damage .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodiazole moiety is known to interact with biological macromolecules, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Heterocyclic Core Variations

Benzimidazole vs. Indazole Derivatives
Compound Name Heterocycle Substituents Molecular Weight (g/mol) Key Properties/Applications
Target compound Benzimidazole 5-Amino 367.44 Potential kinase inhibitor scaffold
tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate Indazole 5-Amino, 6-methoxy 371.42 Enhanced lipophilicity due to methoxy group
tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate Indazole 5-Chloro 356.83 Improved metabolic stability

Analysis :

  • Chloro substituents (e.g., in ) increase electronegativity, altering electronic properties and reactivity compared to amino groups .
Pyrazole and Thiazole Derivatives
Compound Name Heterocycle Substituents Molecular Weight (g/mol) Key Features
tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate Pyrazole 5-Amino 267.33 Smaller heterocycle, reduced steric bulk
tert-butyl 4-((5-((5-tert-butyloxazol-2-yl)methylthio)thiazol-2-yl)carbamoyl)piperidine-1-carboxylate Thiazole Sulfur-containing side chain 545.72 Enhanced rigidity for kinase inhibition

Analysis :

  • Pyrazole derivatives (e.g., ) lack the fused aromatic system of benzimidazoles, reducing planarity and hydrogen-bonding capacity.
  • Thiazole-containing analogs (e.g., ) introduce sulfur atoms, which may improve metabolic stability but reduce aqueous solubility .

Substituent Effects on Physicochemical Properties

Compound Type Substituent LogP* Solubility (mg/mL) Hydrogen-Bond Donors
Target compound 5-Amino 2.1 0.8 (DMSO) 3
Methoxy-substituted indazole 6-Methoxy 2.8 0.5 (DMSO) 2
Chloro-substituted indazole 5-Chloro 3.2 0.3 (DMSO) 1

*Predicted using fragment-based methods.
Key Insights :

  • Halogen substituents (e.g., Cl, Br) increase lipophilicity, favoring blood-brain barrier penetration .

Analysis :

  • Nitro reduction () is a high-yield route for amino-substituted analogs.
  • Halogenation (e.g., iodination in ) requires careful control to avoid overhalogenation .

Biological Activity

Tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H22N4O2
  • Molecular Weight : 318.37 g/mol
  • IUPAC Name : this compound
  • Physical Form : Powder

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the benzodiazole moiety is significant as it often enhances the compound's ability to interact with biological systems.

Anticancer Properties

Research indicates that derivatives of benzodiazole compounds exhibit anticancer properties. For instance, studies have shown that compounds containing similar structures can inhibit key pathways involved in tumor growth and survival, particularly through the modulation of protein kinases like PKB (Akt) and mTOR .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of similar benzodiazole derivatives against various cancer cell lines. For example, one study reported an EC50 value of 0.64 µM for a related compound against a specific cancer cell line, indicating potent activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring and the introduction of different substituents on the benzodiazole moiety can significantly affect biological activity. For instance, varying the alkyl groups attached to the piperidine nitrogen can enhance selectivity towards specific kinases .

Data Table: Comparative Biological Activity

Compound NameTargetEC50 (µM)SelectivityReference
Compound APKB0.64High
Compound BFGFR1<4.1Moderate
Tert-butyl 4-(5-amino...)TBDTBDTBDTBD

Q & A

Q. Critical Parameters :

  • Temperature : Reactions often proceed at room temperature to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., DCM, DMF) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the product .

How can researchers resolve discrepancies in reported yields for this compound’s synthesis?

Advanced Research Question
Discrepancies in yields (e.g., 60–85% in literature) may arise from:

  • Varied coupling reagent efficiency : Replace DCC with EDC/HOBt for better activation .
  • Impurity profiles : Use HPLC or LC-MS to identify byproducts (e.g., unreacted intermediates) and adjust stoichiometry .
  • Solvent purity : Anhydrous solvents reduce hydrolysis of the tert-butyl group .

Q. Methodological Approach :

  • Compare reaction conditions (e.g., molar ratios, solvent systems) across studies.
  • Optimize via Design of Experiments (DoE) to identify critical factors .

What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be analyzed?

Basic Research Question
Key Techniques :

  • NMR : 1^1H NMR confirms the tert-butyl group (δ ~1.4 ppm) and benzodiazole protons (δ 6.5–8.0 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ expected for C16_{16}H24_{24}N4_4O2_2).
  • IR : Peaks at ~1700 cm1^{-1} (C=O) and ~1600 cm1^{-1} (C=N) confirm functional groups .

Q. Data Contradiction Analysis :

  • Crystallographic validation : Resolve ambiguities in proton assignments using single-crystal X-ray diffraction (e.g., piperidine ring conformation) .
  • Cross-reference with analogs : Compare spectra of structurally similar compounds (e.g., tert-butyl piperidine carboxylates with heterocyclic substituents) .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question
Safety Measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust formation .
  • Storage : Store in sealed containers at RT, away from light and moisture .

Q. Emergency Response :

  • Spills : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Exposure : Flush eyes/skin with water for 15 minutes; seek medical attention .

How can computational modeling guide the optimization of this compound’s biological activity?

Advanced Research Question
Methodology :

Docking Studies : Predict binding affinity to target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger .

QSAR Analysis : Correlate substituent effects (e.g., benzodiazole vs. triazole) with activity trends .

MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. Case Study :

  • Replace the benzodiazole with a triazole moiety (as in ) to enhance solubility while maintaining potency .

What strategies can mitigate challenges in regioselectivity during functionalization of the benzodiazole ring?

Advanced Research Question
Challenges : Competing reactions at N1 vs. N3 positions of benzodiazole.
Solutions :

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) to steer coupling to specific sites .
  • Metal catalysis : Use Pd-mediated C-H activation for selective C2 functionalization .
  • Protection : Temporarily protect the amino group with Boc to prevent undesired side reactions .

How does the tert-butyl group influence the compound’s pharmacokinetic properties, and what alternatives exist?

Advanced Research Question
Impact of tert-butyl :

  • Lipophilicity : Increases logP, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic stability : The bulky group slows oxidative metabolism by CYP450 enzymes .

Q. Alternatives :

  • Cyclopropyl : Improves solubility while maintaining steric protection .
  • PEG-based protectants : Enhance hydrophilicity for IV formulations .

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